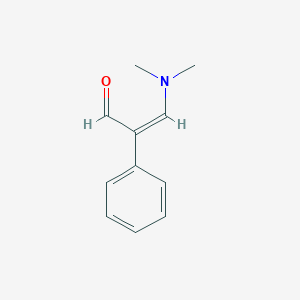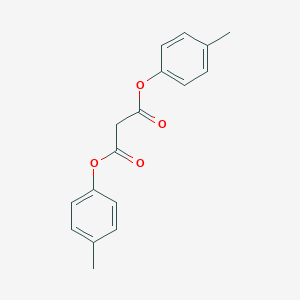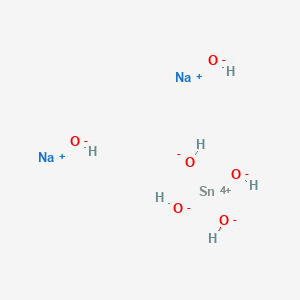
Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)-
カタログ番号 B089181
CAS番号:
12027-70-2
分子量: 266.73 g/mol
InChIキー: PMPBLIIMRRPPEO-UHFFFAOYSA-H
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as disodium tin hexahydroxide, is an inorganic compound with the molecular formula H6Na2O6Sn . It has a molecular weight of 266.73 g/mol . The compound is composed of sodium (Na), water (H2O), and tin powder (Sn) .
Synthesis Analysis
Sodium stannate can be synthesized by dissolving metallic tin or tin (IV) oxide in sodium hydroxide . The reactions are as follows :Molecular Structure Analysis
The anion in sodium stannate is a coordination complex that is octahedral in shape . The Sn—O bond distances average 2.071 Å .Physical And Chemical Properties Analysis
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)- is a colorless or white solid . It has a density of 4.68 g/cm^3 . The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6 .科学的研究の応用
Novel Production Processes
- Sodium Stannate Preparation: A novel process for preparing sodium stannate from stannic oxide has been developed, offering advantages over traditional methods, such as shorter process flows, lower production costs, and less stringent equipment requirements. This process involves roasting tin dioxide with sodium carbonate in a CO/CO2 mixed gas, followed by leaching the resultant in diluted sodium hydroxide. This method achieved a Sn leaching efficiency of 85.6%, producing sodium stannate trihydrate with a purity of 95.8% from cassiterite concentrates (Zhang et al., 2014).
Electroplating and Flame Retardants
- Direct Preparation from Lead Refining Dross: Sodium stannate, utilized in electroplating and flame retardants preparation, can be directly prepared from lead refining dross, bypassing the high costs and scarcity associated with traditional cassiterite or metallic tin sources. This involves a process of roasting, leaching, purification, and crystallization, which has demonstrated significant efficiency and cost-effectiveness (Wu et al., 2019).
Advanced Material Applications
- Photocatalytic Properties: Stannate-based nanostructures, specifically zinc- and cadmium-based stannates, have shown promise in UV photocatalysis. These materials, characterized by their high surface area and controlled porosity, morphology, and crystallinity, demonstrate tunable band gaps and high photocatalytic activity, making them suitable for applications in environmental remediation and energy conversion (Liu et al., 2014).
Catalyst in Polymer Production
- Poly(ethylene ether carbonate) Polyols Production: Sodium stannate serves as a preferred catalyst in the production of poly(ethylene ether carbonate) polyols. It facilitates molecular weight advancement and can be effectively removed post-reaction, ensuring the purity of the final product. This application highlights sodium stannate's role in polymer chemistry, influencing the properties of polymeric materials (Harris, 1990).
Electroless Plating
- Electroless Tin Plating: A unique electroless tin plating bath using sodium stannate without a reducing agent has been explored. This method relies on a disproportionation reaction where stannous ions spontaneously form tin and stannate ion, offering a stable and efficient plating solution that could revolutionize tin plating processes (Koyano & Ichikawa, 1987).
Safety And Hazards
特性
IUPAC Name |
disodium;tin(4+);hexahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBLIIMRRPPEO-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Na2O6Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder |
Source


|
| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Stannate (Sn(OH)62-), disodium, (OC-6-11)- | |
CAS RN |
12027-70-2 |
Source


|
| Record name | Sodium stannate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Silver acetylide
13092-75-6
Manganese iodide tetrahydrate [MI]
13446-37-2
7,8,12-Trimethylbenz(a)anthracene
13345-64-7

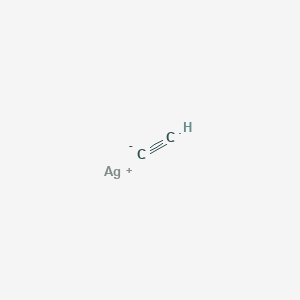

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
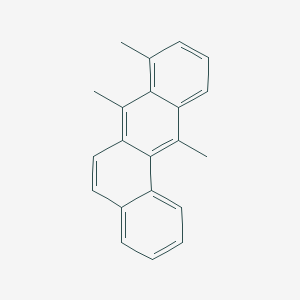
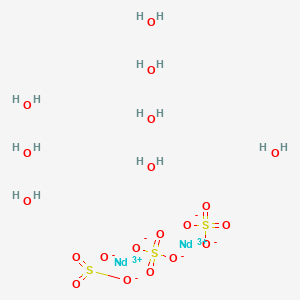
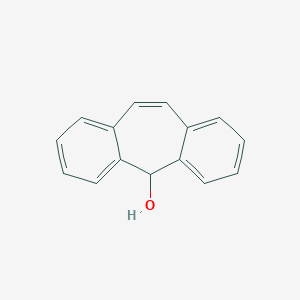
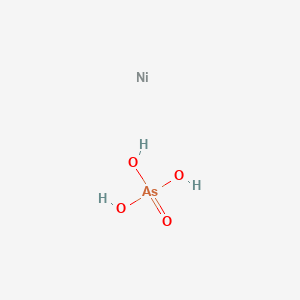
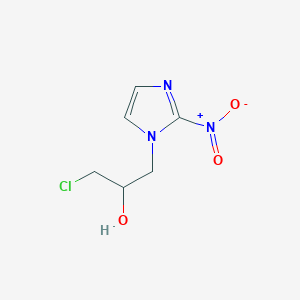

![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
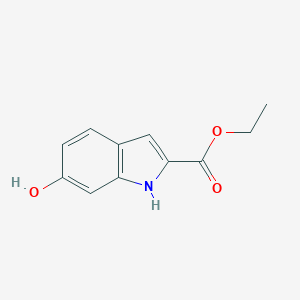
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
